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molecular formula C12H8ClNO B8372080 2-Benzoyl-6-chloro-pyridine CAS No. 80099-99-6

2-Benzoyl-6-chloro-pyridine

Cat. No. B8372080
M. Wt: 217.65 g/mol
InChI Key: FHMNNZHWPHLRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04614833

Procedure details

1.5 g 2-benzoyl-pyridine N-oxide (T. Kato et. al., see reference in Ex. 11) and 3.6 ml POCl3 are refluxed for 25 minutes. The cooled mixture is added to slightly alkaline ice:water, extracted with chloroform, the organic extract dried and solvent removed in vacuo. Yield: 1.1 g of title product, which by thin layer and gas chromatography is identical with that described in Ex. 7.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N+:10]=1[O-])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:18]>>[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:18])[N:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=[N+](C=CC=C1)[O-]
Name
Quantity
3.6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The cooled mixture is added to slightly alkaline ice
EXTRACTION
Type
EXTRACTION
Details
water, extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=NC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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